tert-Butyl 2-fluoro-4-iodobenzoate
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Overview
Description
tert-Butyl 2-fluoro-4-iodobenzoate: is an organic compound with the molecular formula C11H12FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group, a fluorine atom, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-4-iodobenzoate typically involves the esterification of 2-fluoro-4-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-fluoro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: The corresponding alcohol, tert-butyl 2-fluoro-4-hydroxybenzoate.
Scientific Research Applications
tert-Butyl 2-fluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-4-iodobenzoate in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and selectivity in various reactions. The tert-butyl group provides steric hindrance, which can impact the compound’s interaction with other molecules and catalysts.
Comparison with Similar Compounds
- tert-Butyl 2-fluoro-5-iodobenzoate
- tert-Butyl 4-fluoro-2-iodobenzoate
- tert-Butyl 4,5-difluoro-2-iodobenzoate
Comparison:
- Reactivity: The position of the fluorine and iodine atoms on the benzene ring can significantly influence the reactivity of these compounds. For example, the ortho or para positions relative to the ester group can affect the compound’s ability to undergo substitution or coupling reactions.
- Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and the desired properties of the final products.
- Uniqueness: tert-Butyl 2-fluoro-4-iodobenzoate is unique due to its specific substitution pattern, which can offer distinct advantages in certain synthetic routes and applications.
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSINMCJDOCCCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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